(2,4,6-trichloro-3,5-dimethylphenoxy)acetic acid
Overview
Description
(2,4,6-Trichloro-3,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H9Cl3O3. It is a derivative of phenoxyacetic acid, characterized by the presence of three chlorine atoms and two methyl groups on the phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-trichloro-3,5-dimethylphenoxy)acetic acid typically involves the chlorination of 3,5-dimethylphenol followed by the reaction with chloroacetic acid. The process can be summarized as follows:
Chlorination: 3,5-dimethylphenol is treated with chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the 2, 4, and 6 positions.
Esterification: The resulting 2,4,6-trichloro-3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 3,5-dimethylphenol are chlorinated using industrial chlorinators.
Continuous Esterification: The chlorinated product is continuously fed into reactors containing chloroacetic acid and a base to ensure efficient production of this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of trichloroquinones.
Reduction: Formation of dimethylphenoxyacetic acid derivatives.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
(2,4,6-Trichloro-3,5-dimethylphenoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on plant growth and development, often used in herbicide formulations.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,4,6-trichloro-3,5-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in oxidative stress and cellular respiration.
Pathways Involved: The compound can modulate pathways related to reactive oxygen species (ROS) production and apoptosis, leading to its potential use in cancer therapy.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but fewer chlorine atoms.
2,4,6-Trichlorophenol: Shares the trichlorinated phenyl ring but lacks the acetic acid moiety.
Uniqueness:
Structural Uniqueness: The presence of both trichlorinated phenyl and acetic acid moieties makes (2,4,6-trichloro-3,5-dimethylphenoxy)acetic acid unique in its class.
Functional Uniqueness: Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility.
Properties
IUPAC Name |
2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O3/c1-4-7(11)5(2)9(13)10(8(4)12)16-3-6(14)15/h3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHIEEUNXXZOGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OCC(=O)O)Cl)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214994 | |
Record name | Acetic acid, 2-(2,4,6-trichloro-3,5-dimethylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19545-98-3 | |
Record name | Acetic acid, 2-(2,4,6-trichloro-3,5-dimethylphenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19545-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(2,4,6-trichloro-3,5-dimethylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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